REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([I:11])=[C:9]([CH3:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].B(OC)(OC)OC.CSC.B.CO>C1COCC1>[F:1][C:2]1[C:10]([I:11])=[C:9]([CH3:12])[CH:8]=[CH:7][C:3]=1[CH:4]=[O:5] |f:2.3|
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1I)C
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Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
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B(OC)(OC)OC
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
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CSC.B
|
Name
|
|
Quantity
|
0.5 mL
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Type
|
reactant
|
Smiles
|
CO
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled in an ice bath
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Type
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STIRRING
|
Details
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The reaction mixture was stirred for 4 h at RT
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Duration
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4 h
|
Type
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STIRRING
|
Details
|
After stirring for 30 min
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Duration
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30 min
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated under vacuum
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Type
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ADDITION
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Details
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The residue was diluted with of ethyl acetate
|
Type
|
WASH
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Details
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washed with a saturated aqueous solution of sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The resulting organic solution was then dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to give 2-fluoro-3-iodo-4-methylphenyl)methanol as an off-white amorphous solid, which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=O)C=CC(=C1I)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |